7-Benzyl-3-thia-7,9-diazabicyclo[3.3.2]decan-10-one 3,3-dioxide

Catalog No.
S12905183
CAS No.
M.F
C14H18N2O3S
M. Wt
294.37 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Benzyl-3-thia-7,9-diazabicyclo[3.3.2]decan-10-on...

Product Name

7-Benzyl-3-thia-7,9-diazabicyclo[3.3.2]decan-10-one 3,3-dioxide

IUPAC Name

7-benzyl-3,3-dioxo-3λ6-thia-7,9-diazabicyclo[3.3.2]decan-10-one

Molecular Formula

C14H18N2O3S

Molecular Weight

294.37 g/mol

InChI

InChI=1S/C14H18N2O3S/c17-14-12-7-16(6-11-4-2-1-3-5-11)8-13(15-14)10-20(18,19)9-12/h1-5,12-13H,6-10H2,(H,15,17)

InChI Key

WWLFUORHYVLIQB-UHFFFAOYSA-N

Canonical SMILES

C1C2CS(=O)(=O)CC(CN1CC3=CC=CC=C3)NC2=O

7-Benzyl-3-thia-7,9-diazabicyclo[3.3.2]decan-10-one 3,3-dioxide is a complex heterocyclic compound characterized by its unique bicyclic structure. It consists of a bicyclo[3.3.2] framework with a thioether and diazine functionalities, which contribute to its distinctive chemical properties. The molecular formula is C15H22N2O2S, and it has garnered interest in various fields due to its potential biological activities and applications in medicinal chemistry.

The chemical behavior of 7-Benzyl-3-thia-7,9-diazabicyclo[3.3.2]decan-10-one 3,3-dioxide can be explored through several types of reactions:

  • Nucleophilic Substitution: The presence of the thioether group allows for nucleophilic attack, which can lead to the formation of various derivatives.
  • Oxidation Reactions: The diketone functionality can undergo oxidation to yield more complex structures or to modify the electronic properties of the compound.
  • Condensation Reactions: This compound can participate in condensation reactions with amines or alcohols, leading to the formation of new compounds with potentially enhanced biological activity.

Research indicates that 7-Benzyl-3-thia-7,9-diazabicyclo[3.3.2]decan-10-one 3,3-dioxide exhibits notable biological activities, including:

  • Antimicrobial Properties: Preliminary studies suggest that this compound may possess antimicrobial effects against various bacterial strains.
  • Antitumor Activity: The structural features of the compound may contribute to its potential as an antitumor agent, although further research is necessary to elucidate its mechanisms of action.
  • Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes relevant in metabolic pathways, making it a candidate for drug development.

The synthesis of 7-Benzyl-3-thia-7,9-diazabicyclo[3.3.2]decan-10-one 3,3-dioxide typically involves multi-step organic reactions:

  • Formation of Bicyclic Framework: The initial step involves constructing the bicyclic core using cyclization reactions from suitable precursors.
  • Introduction of Thioether Group: This can be achieved through thiol substitution reactions where a benzyl group is introduced at the appropriate position.
  • Dioxidation Step: The final oxidation step converts the diketone into its corresponding dioxide form, enhancing stability and reactivity.

The unique properties of 7-Benzyl-3-thia-7,9-diazabicyclo[3.3.2]decan-10-one 3,3-dioxide facilitate its use in various applications:

  • Pharmaceutical Development: Its potential biological activities make it a candidate for drug discovery and development.
  • Chemical Research: As a building block in organic synthesis, it can be used to create more complex molecules.
  • Material Science: Its unique structure may find applications in developing new materials with specific electronic or mechanical properties.

Interaction studies involving 7-Benzyl-3-thia-7,9-diazabicyclo[3.3.2]decan-10-one 3,3-dioxide focus on its binding affinities with biological targets:

  • Protein Binding Studies: Investigating how this compound interacts with proteins can provide insights into its mechanism of action and potential therapeutic uses.
  • Receptor Interaction Analysis: Assessing its affinity for specific receptors can help determine its efficacy as a drug candidate.

Several compounds share structural similarities with 7-Benzyl-3-thia-7,9-diazabicyclo[3.3.2]decan-10-one 3,3-dioxide, each exhibiting unique characteristics:

Compound NameStructural FeaturesNotable Activities
3-benzyl-3,9-diazabicyclo[3.3.2]decaneSimilar bicyclic structureAntimicrobial properties
1-benzylpiperazineContains piperazine ringAntidepressant effects
2-benzylquinolineQuinoline coreAnticancer activities

The uniqueness of 7-Benzyl-3-thia-7,9-diazabicyclo[3.3.2]decan-10-one 3,3-dioxide lies in its thioether group and diazine functionalities that may enhance its biological activities compared to these similar compounds.

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

294.10381361 g/mol

Monoisotopic Mass

294.10381361 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-10-2024

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